REACTION_CXSMILES
|
COC(=O)[CH2:4][S:5][CH2:6][CH:7]([NH:15][C:16]([O:18]C(C)(C)C)=O)[C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1>FC(F)(F)C(O)=O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]2[NH:15][C:16](=[O:18])[CH2:4][S:5][CH2:6]2)=[CH:9][CH:10]=1
|
Name
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[2-tert-butoxycarbonylamino-2-(4-fluoro-phenyl)-ethylsulfanyl]-acetic acid methyl ester
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Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
COC(CSCC(C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between saturated aqueous sodium bicarbonate and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CSCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |